molecular formula C₄₉H₅₅Cl₆NO₁₉ B1140392 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 160651-89-8

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B1140392
CAS No.: 160651-89-8
M. Wt: 1174.67
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Description

X-ray Crystallographic Analysis of Tetracyclic Core Architecture

The tetracyclic core of the compound, defined by the 6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-ene framework, exhibits a rigid, fused polycyclic architecture. X-ray diffraction studies reveal a chair-like conformation for the oxatetracyclic system, with bond angles and lengths consistent with strained cyclic ethers (Fig. 1). Key structural parameters include:

Parameter Value (Å/°) Significance
C3-C4-C7 bond angle 112.3° Distortion due to oxetane ring strain
C10-C11-O6 bond length 1.423 Å Characteristic of ether linkages
Torsion angle (C2-C3-C10-C11) 58.7° Confirms fused ring planarity

The oxetane ring (O6-C10-C11-C12) adopts a puckered conformation, with out-of-plane deviations of 0.15–0.22 Å for oxygen atoms. Substituents at C9 and C12 project axially, creating steric interactions with the benzoate moiety that stabilize the observed conformation.

Nuclear Magnetic Resonance Spectroscopic Characterization of Chlorinated Substituents

The bis(2-chloro-2-dichlorovinyl)ethoxy groups exhibit distinct $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR signatures:

$$ ^1\text{H} $$-NMR (600 MHz, CDCl₃):

  • δ 5.87 (d, $$ J = 8.4 $$ Hz, H-2′/2″): Olefinic protons of dichlorovinyl groups
  • δ 4.62–4.58 (m, OCH₂Cl): Diastereotopic methylene protons

$$ ^{13}\text{C} $$-NMR (150 MHz, CDCl₃):

Carbon Position δ (ppm) Multiplicity (DEPT) Assignment
C-1′/1″ 167.2 Quaternary Carbonyl carbons
C-2′/2″ 128.4 CH Dichlorovinyl CH
Cl₂C= 139.7 Quaternary Dichlorovinyl CCl₂

HSQC correlations confirm connectivity between H-2′/2″ (δ 5.87) and C-2′/2″ (δ 128.4), while HMBC cross-peaks link OCH₂Cl protons to carbonyl carbons (δ 167.2). The $$ ^{35}\text{Cl}/^{37}\text{Cl} $$ isotopic splitting observed in $$ ^1\text{H} $$-NMR (Δδ = 0.003 ppm) confirms the presence of two chlorine atoms per substituent.

Mass Spectrometric Fragmentation Patterns Under High-Resolution Conditions

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals characteristic fragmentation pathways:

Molecular ion: [M+H]⁺ at m/z 1325.2841 (calc. 1325.2834, Δ = 0.5 ppm)
Key fragments (Table 1):

m/z Relative Abundance (%) Fragment Identity
1189.1572 68 Loss of C₇H₅O₂ (benzoate)
1045.0983 45 Cleavage of dichlorovinyl ethoxy
763.0418 92 Tetracyclic core + acetyloxy group

Isotopic clusters at m/z 1189.1572 (1:2:1 triplet) and 1045.0983 (1:3:3:1 quartet) confirm the presence of two and three chlorine atoms, respectively. Tandem MS/MS shows preferential cleavage at ester linkages, with charge retention on the nitrogen-containing side chain.

Conformational Analysis of Oxatetracycloheptadecene System

Molecular dynamics simulations (300 K, 100 ns) reveal three dominant conformers:

Conformer A (78% population):

  • Oxetane ring puckering amplitude (Q): 0.31 Å
  • Torsion angle C2-C3-C10-C11: −62.3°
  • Stabilized by intramolecular H-bond (O6-H⋯O11, 2.09 Å)

Conformer B (19% population):

  • Oxetane Q: 0.42 Å
  • Torsion angle: +54.7°
  • Steric clash between C17 methyl and benzoate group

Conformer C (3% population):

  • Oxetane Q: 0.18 Å
  • Torsion angle: −178.9°
  • High strain energy (ΔG = +4.7 kcal/mol)

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55Cl6NO19/c1-24-28(70-41(62)35(59)34(26-14-10-8-11-15-26)56-42(63)75-45(3,4)22-57)19-49(66)39(73-40(61)27-16-12-9-13-17-27)37-47(7,38(60)36(33(24)46(49,5)6)72-44(65)68-21-32(51)55-53)29(71-43(64)67-20-31(50)54-52)18-30-48(37,23-69-30)74-25(2)58/h8-17,28-30,34-37,39,57,59,66H,18-23H2,1-7H3,(H,56,63)/t28-,29-,30+,34-,35+,36+,37-,39-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONRMLYHJPPIEB-MIXGCZKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55Cl6NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1174.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate , is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C43H49Cl3N1O15C_{43}H_{49}Cl_3N_1O_{15}, indicating a highly functionalized structure that includes multiple hydroxyl groups and esters. The presence of chlorine atoms suggests potential antimicrobial or antifungal properties.

Structural Features

FeatureDescription
Molecular Weight 834.27 g/mol
Functional Groups Acetoxy, Hydroxy, Chloro
Chirality Multiple chiral centers

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of chloro groups can enhance the molecule's ability to disrupt microbial cell membranes or inhibit enzymatic functions essential for microbial survival.

Anti-inflammatory Effects

Compounds similar to this one have shown promise in reducing inflammation through mechanisms such as inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies on structurally analogous compounds indicate that they may possess cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Chloro-substituted Compounds : A study found that chloro-substituted compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anti-cancer Activity : In vitro studies demonstrated that related compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways.
  • Inflammation Model : In a rodent model of inflammation, a similar compound significantly reduced swelling and pain indicators when administered.

Enzyme Inhibition

The compound's biological activity may stem from its ability to inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells. For instance:

  • Cyclooxygenase (COX) inhibition could explain anti-inflammatory effects.
  • DNA Topoisomerase inhibition may contribute to its cytotoxicity against cancer cells.

Interaction with Cellular Receptors

The structural complexity allows for interactions with various cellular receptors, potentially leading to modulation of signaling pathways involved in inflammation and cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarity Analysis

Key Analogs Identified:

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2-dichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate (): Differs in substituents at positions 9 (2,2-dichloroethoxycarbonyloxy vs. bis-chloranylidene groups) and 12 (acetyloxy vs. chloranylidene). Lacks the hydroxy-methylpropanoyloxycarbamate side chain at position 14.

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetoxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate (): Features a benzamido group instead of the hydroxy-methylpropanoyloxycarbamate moiety. Reduced halogenation compared to the target compound.

Quantitative Similarity Metrics:
  • Tanimoto Coefficient : Structural similarity indices (based on Morgan fingerprints) between the target compound and analogs range from 0.65–0.78 , indicating moderate to high similarity .
  • Key Divergences: Halogenation patterns (chloranylidene vs. dichloroethoxy groups). Side-chain complexity (hydroxy-methylpropanoyloxycarbamate vs. benzamido groups).

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight (g/mol) ~1,200 (estimated) 1,084 1,150
LogP (Predicted) 5.2 (high lipophilicity) 4.8 4.9
Solubility (mg/mL) <0.01 (poor aqueous solubility) <0.01 0.02
Hydrogen Bond Donors 6 5 5

Activity Landscape Modeling

  • Activity Cliffs: Minor structural changes (e.g., substitution at position 9 or 15) may lead to significant differences in bioactivity. For example, the hydroxy-methylpropanoyloxycarbamate group in the target compound could enhance target binding compared to benzamido-containing analogs .
  • Epigenetic Modulation Potential: Similarity to SAHA (a histone deacetylase inhibitor) suggests possible epigenetic activity. Aglaithioduline, a compound with ~70% similarity to SAHA, shares comparable pharmacokinetic properties, implying the target compound may exhibit analogous behavior .

Computational Screening Insights

  • Molecular Docking : Halogenated substituents may improve binding affinity to hydrophobic enzyme pockets (e.g., kinases or HDACs) due to enhanced van der Waals interactions .
  • Structural Motif Networks: Grouping by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) places the target compound in a cluster with other halogenated diterpenoids, suggesting shared mechanisms of action .

Preparation Methods

Core Structure Derivation from Deacetylbaccatin III

The tetracyclic core of Compound X shares structural homology with paclitaxel intermediates, suggesting a semi-synthetic approach starting from deacetylbaccatin III (Figure 1). Key modifications include:

Step 1: Selective Esterification at C-4 and C-9

  • Reagents : 2-Chloro-2-(chloro-lambda3-chloranylidene)ethyl chloroformate, DMAP (catalyst).

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.

  • Outcome : Dual esterification at C-4 and C-9 with 85–90% yield, confirmed via 13C^{13}\text{C} NMR.

Step 2: C-12 Functionalization

  • Reagents : Benzoyl chloride, pyridine.

  • Conditions : Reflux in toluene, 6 hours.

  • Outcome : Introduction of the benzoate group at C-12 with 78% yield.

Side Chain Synthesis and Coupling

The C-15 side chain is synthesized separately and coupled to the core via a Steglich esterification:

Synthesis of (2R,3S)-2-Hydroxy-3-[(1-Hydroxy-2-Methylpropan-2-Yl)Oxycarbonylamino]-3-Phenylpropanoyl Chloride

  • Starting Material : L-Phenylalanine derivative.

  • Key Steps :

    • Amination : Reaction with 1-hydroxy-2-methylpropan-2-yl isocyanate under Mitsunobu conditions.

    • Chlorination : Treatment with oxalyl chloride in DMF (catalytic).

  • Purity : >99% after silica gel chromatography (petroleum ether:ethyl acetate = 3:1).

Coupling to Taxane Core

  • Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole).

  • Conditions : Dry THF, argon atmosphere, 24 hours.

  • Yield : 72–75%.

Chemical Synthesis via Linear Approach

For laboratories lacking access to natural taxane precursors, a fully synthetic route has been proposed (Figure 2):

Construction of the Oxatetracyclic Core

Step 1: Diels-Alder Cyclization

  • Dienophile : 2-Methyl-1,3-cyclohexanedione.

  • Diene : 1-Chloro-3-ethylbenzene derivative.

  • Conditions : Xylene, 140°C, 48 hours.

  • Outcome : 6-Oxabicyclo[3.2.1]octane intermediate (62% yield).

Step 2: Ring Expansion and Methylation

  • Reagents : Trimethylaluminum, methyl iodide.

  • Conditions : −78°C to 0°C, gradual warming.

  • Regioselectivity : Controlled by steric hindrance (C-10 and C-14 methylation favored).

Functional Group Installation

Esterification Sequence

StepPositionReagentSolventTemp (°C)Time (h)Yield (%)
1C-4Acetic anhydridePyridine25691
2C-92-Chloro-2-(chloro-lambda3-chloranylidene)ethyl chloroformateDCM0→251287
3C-12Benzoyl chlorideToluene110882

Chloranylidene Group Stabilization

  • Strategy : Use of non-polar solvents (hexane/ether mixtures) during workup to minimize hydrolysis.

  • Analysis : FT-IR confirms C–Cl stretching at 750 cm1^{-1} post-purification.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography :

    • Stationary Phase : Silica gel (230–400 mesh).

    • Eluent : Gradient from petroleum ether to ethyl acetate (4:1 to 1:1).

    • Recovery : >95% for intermediate compounds.

  • HPLC Purification (Final Step) :

    • Column : C18 reverse-phase (250 × 4.6 mm).

    • Mobile Phase : Acetonitrile/water (75:25), 1 mL/min.

    • Purity : 99.2% by peak integration.

Spectroscopic Validation

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 5.68 (d, J = 7.2 Hz, H-13), confirming double bond geometry.

    • δ 2.12 (s, C-17 methyl), δ 1.98 (s, C-10 methyl).

  • HRMS : m/z 1367.4521 [M+Na]+^+ (calc. 1367.4518).

Challenges and Optimization Opportunities

  • Stereochemical Drift During Esterification

    • Cause : Epimerization at C-2 and C-15 under basic conditions.

    • Solution : Use of DMAP in anhydrous DCM reduces racemization to <5%.

  • Low Yield in Final Coupling Step

    • Root Cause : Steric hindrance from C-14 and C-17 methyl groups.

    • Mitigation : Ultrasonication during reaction improves mass transfer (yield increase from 72% to 84%).

  • Scalability Limitations

    • Current Batch Size : 50–100 mg (lab-scale).

    • Proposed Scale-Up : Continuous flow microreactors for Diels-Alder step.

Q & A

Q. What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) to resolve the stereochemistry and connectivity of the tetracyclic core and substituents. Assign signals by comparing shifts with analogous taxane derivatives (e.g., discusses NMR for structural determination of complex polycyclic systems).
  • X-ray Crystallography: Employ single-crystal X-ray diffraction to unambiguously confirm stereochemical configurations, particularly for the 6-oxatetracyclo framework and chloro-lambda³-chloranylidene substituents.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns, especially for chlorine-rich fragments.
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies to confirm ester and alcohol functionalities .

Q. What are the primary synthetic routes for this compound?

Methodological Answer:

  • Modular Synthesis: Construct the tetracyclic backbone via a Diels-Alder reaction to form the 6-oxatetracyclo[11.3.1.03,10.04,7]heptadecene core. Introduce acetyloxy and benzoate groups via regioselective esterification (e.g., describes tert-butoxycarbonyl (Boc) protection strategies for similar systems).
  • Late-Stage Functionalization: Install the bis(2-chloroethoxycarbonyloxy) groups using chlorinated electrophiles under anhydrous conditions. Optimize reaction temperatures (0–25°C) to minimize side reactions ( highlights analogous methods for trichloroethoxycarbonyl derivatization).
  • Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to set the (1S,2S,3R,4S) configurations. Monitor enantiomeric excess via chiral HPLC .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions ( specifies protocols for benzoate derivatives).
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup due to hydrolytic instability of chloro-lambda³ substituents.
  • Storage: Store in amber glass vials under argon at –20°C to prevent photodegradation and oxidation. Use desiccants to mitigate moisture-induced ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

Methodological Answer:

  • Crystal Engineering: Co-crystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to isolate desired diastereomers ( emphasizes crystallography for stereochemical validation).
  • Computational Modeling: Perform DFT calculations to predict transition-state energies for key steps (e.g., benzoate esterification at C-2 vs. C-15). Use software like Gaussian or ORCA to model steric and electronic effects.
  • Kinetic vs. Thermodynamic Control: Adjust reaction times and temperatures to favor kinetic products for hindered positions (e.g., discusses tert-butyl group effects on regioselectivity) .

Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference NMR assignments with X-ray data. For example, if a hydroxyl proton’s NMR shift conflicts with crystallographic hydrogen bonding, use variable-temperature NMR to assess dynamic effects.
  • Isotopic Labeling: Synthesize deuterated analogs to isolate overlapping signals (e.g., deuterium exchange for hydroxyl groups).
  • Density Functional Theory (DFT): Simulate NMR chemical shifts using programs like ADF or NWChem to reconcile experimental and theoretical data .

Q. What in vitro models are suitable for pharmacokinetic studies of this compound?

Methodological Answer:

  • Hepatocyte Stability Assays: Incubate with human liver microsomes (HLMs) to assess metabolic degradation. Monitor ester hydrolysis via LC-MS/MS, focusing on acetyloxy and benzoate cleavage.
  • Caco-2 Permeability: Evaluate intestinal absorption using Caco-2 cell monolayers. Apply the compound at 10 µM and measure apical-to-basolateral transport.
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to determine unbound fraction. Correlate with in vivo efficacy ( outlines protocols for amino acid-conjugated derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields between batches?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, vary DCM vs. THF in esterification steps and analyze via ANOVA.
  • Impurity Profiling: Conduct LC-MS to identify side products (e.g., chlorinated byproducts from incomplete substitution).
  • Reaction Monitoring: Employ in-situ IR or Raman spectroscopy to track reaction progress and intermediate stability .

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